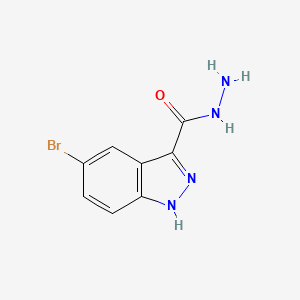

5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Description

Historical Context and Evolution of Indazole Chemistry in Research

The history of indazole chemistry dates back to the late 19th century. The first synthesis of the parent indazole ring system was reported by the Nobel laureate Emil Fischer in 1883. caribjscitech.comwikipedia.orgresearchgate.net Fischer's initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. caribjscitech.com This pioneering work laid the foundation for what would become a rich and expansive field of heterocyclic chemistry.

Early investigations focused on understanding the fundamental properties and reactivity of the indazole nucleus, including its tautomerism. nih.govaustinpublishinggroup.com Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov Over the decades, synthetic methodologies have evolved significantly from classical cyclization reactions, such as the Jacobson indazole synthesis, to modern transition-metal-catalyzed approaches, like palladium-catalyzed intramolecular amination, which offer greater efficiency and substrate scope. austinpublishinggroup.comguidechem.com This continuous development of synthetic routes has been crucial in making a diverse array of substituted indazole derivatives accessible for systematic investigation in various scientific disciplines.

Significance of Indazole Derivatives in Contemporary Medicinal Chemistry and Chemical Biology Research

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. pnrjournal.com This versatility has led to the discovery and development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net The therapeutic potential of indazole derivatives is underscored by the number of drugs that have received FDA approval and are in clinical use for treating a range of diseases, from cancer to chemotherapy-induced nausea. nih.govrsc.org

Many indazole-based drugs function as kinase inhibitors, a critical class of therapeutics in oncology. rsc.org The indazole core often serves as a bioisostere for indole, mimicking the natural purine (B94841) base of ATP and effectively competing for the enzyme's binding site. pnrjournal.com Beyond cancer, the biological activities of indazole derivatives are extensive, highlighting the scaffold's importance in addressing various medical needs. nih.govresearchgate.net

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Axitinib | Renal Cell Carcinoma (Cancer) |

| Pazopanib | Renal Cell Carcinoma & Soft Tissue Sarcoma (Cancer) |

| Niraparib | Ovarian, Fallopian Tube, or Peritoneal Cancer |

| Entrectinib | Non-Small Cell Lung Cancer (NSCLC) & Solid Tumors |

| Granisetron | Chemotherapy-induced Nausea and Vomiting |

Table 2: Selected Biological Activities of Indazole Derivatives

| Biological Activity |

|---|

| Anticancer / Antitumor |

| Anti-inflammatory |

| Antimicrobial (Antibacterial, Antifungal) |

| Antiviral (including Anti-HIV) |

| Analgesic |

| Serotonin 5-HT3 Receptor Antagonist |

| Kinase Inhibition |

Role of Hydrazide Functionality as a Versatile Pharmacophore and Synthetic Intermediate in Organic Synthesis

The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a cornerstone of organic and medicinal chemistry. mdpi.comrjptonline.org Its utility is twofold: it acts as a valuable pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, and it serves as a highly reactive intermediate for the synthesis of more complex molecules. nih.govresearchgate.net

As a pharmacophore, the hydrazide group is present in several clinically used drugs. researchgate.net A classic example is isoniazid, a primary drug used in the treatment of tuberculosis. mdpi.com The ability of the hydrazide group to form stable complexes and participate in specific binding interactions is key to its biological effects.

In organic synthesis, hydrazides are prized for their role as building blocks, particularly for the construction of nitrogen-containing heterocycles. mdpi.com The terminal -NH₂ group of the hydrazide is nucleophilic and readily reacts with electrophiles like aldehydes, ketones, and carboxylic acid derivatives. nih.gov These condensation reactions are fundamental pathways to a wide array of five- and six-membered heterocyclic rings, which are themselves important scaffolds in drug discovery. mdpi.commdpi.com For example, hydrazides can be cyclized with various reagents to form oxadiazoles, thiadiazoles, pyrazoles, and triazoles. mdpi.com This synthetic tractability makes the hydrazide group an essential tool for chemists aiming to generate molecular diversity. nih.govresearchgate.net

Overview of Research Trajectories for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide within the Broader Indazole Chemical Space

5-Bromo-1H-indazole-3-carboxylic acid hydrazide is a specialized chemical entity that stands at the intersection of the well-established indazole and hydrazide chemical domains. While its direct biological applications are not extensively documented as a standalone agent, its primary significance lies in its role as a key synthetic intermediate for the creation of more elaborate molecules with therapeutic potential. chemimpex.comjocpr.com

The research trajectories for this compound are largely dictated by the strategic combination of its structural features:

The Indazole-3-Carboxylic Acid Core : The parent compound, 5-bromo-1H-indazole-3-carboxylic acid, is a known and valuable intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents and kinase inhibitors. guidechem.comchemimpex.com The presence of the bromine atom at the 5-position offers a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.

The Hydrazide Functionality : The conversion of the 3-carboxy group to a 3-carbohydrazide transforms the molecule into a versatile scaffold for library synthesis. jocpr.com The hydrazide group can be readily reacted with a wide range of aldehydes and ketones to form a library of corresponding hydrazone derivatives. Hydrazide-hydrazones are a well-known class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. mdpi.com

Heterocyclic Synthesis : Beyond hydrazones, the hydrazide serves as a precursor for building new heterocyclic rings fused or attached to the indazole core. For instance, reaction with carbon disulfide could lead to oxadiazole-thiones, while reaction with various dicarbonyl compounds could generate pyrazole (B372694) or pyridazinone rings.

Therefore, the principal research trajectory for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is its use as a foundational building block in medicinal chemistry programs. jocpr.com Researchers utilize this compound to synthesize libraries of novel indazole derivatives, which are then screened for activity against various biological targets, such as protein kinases, microbes, or specific receptors, in the ongoing search for new and effective therapeutic agents. jocpr.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDHQHQXZBIRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 1h Indazole 3 Carboxylic Acid Hydrazide and Its Analogues

Retrosynthetic Analysis of the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide Scaffold

A retrosynthetic analysis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (I) provides a logical framework for devising its synthesis. The most apparent disconnection is the amide bond of the hydrazide moiety, leading back to a 5-bromo-1H-indazole-3-carboxylic acid derivative (II), such as an ester or the acid itself, and hydrazine (B178648). This transformation is a standard and typically high-yielding final step.

Further disconnection of the indazole core itself can be approached in several ways. A common strategy involves cleaving the N1-N2 bond, which points toward cyclization precursors. One such pathway originates from a suitably substituted 2-aminobenzonitrile (B23959) derivative, specifically a 2-amino-5-bromobenzonitrile, which can undergo diazotization followed by intramolecular cyclization.

Alternatively, disconnecting the C3-C3a and N2-C3 bonds suggests a strategy starting from a brominated phenylhydrazine (B124118) and a three-carbon synthon that can form the pyrazole (B372694) portion of the ring. For instance, the Jacobson indazole synthesis utilizes the reaction of an o-acetamidophenylacetate with a nitrite (B80452) source to form the indazole ring. guidechem.com

Another powerful approach involves the retrosynthesis of the C-5 bromine substituent. This leads to the precursor 1H-indazole-3-carboxylic acid (III), which would require a regioselective bromination at the C-5 position. This strategy is advantageous if the parent indazole carboxylic acid is readily available. The synthesis of the target molecule can thus be envisioned through two primary routes: (A) construction of the indazole ring from a pre-brominated aromatic precursor, or (B) formation of the indazole ring followed by selective bromination.

Construction of the Indazole Core: Cyclization and Annulation Reactions

The formation of the indazole ring is a critical step in the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide and its analogues. A multitude of methods, ranging from classical cyclizations to modern metal-catalyzed reactions, have been developed for this purpose.

Metal-Catalyzed Cyclization Approaches for Indazole Ring Formation

Transition-metal catalysis has become an indispensable tool for the synthesis of heterocyclic scaffolds like indazole, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium (Pd) catalysts are widely used for indazole synthesis. One approach involves the intramolecular N-arylation of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Another Pd-catalyzed method achieves the synthesis of 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines via a sequence of intermolecular N-benzylation, intramolecular N-arylation, and oxidation. organic-chemistry.org

Copper (Cu) catalysts offer a cost-effective alternative. Cu-catalyzed cascade reactions of sulfonyl hydrazides with 1,3-enynes have been developed to synthesize benzo[f]indazoles. researchgate.net Another notable Cu-catalyzed approach involves the coupling of 2-halobenzonitriles with hydrazine derivatives to yield 3-aminoindazoles. organic-chemistry.org

Cobalt (Co) and Rhodium (Rh) catalysts have enabled novel synthetic routes through C-H bond functionalization. For instance, an air-stable cationic Co(III) catalyst facilitates the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This reaction proceeds via a C-H bond addition followed by in situ cyclization. nih.govacs.org Similarly, Rh(III)-catalyzed C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones provide a direct route to functionalized 1H-indazoles. researchgate.net

| Catalyst System | Substrates | Reaction Type | Product | Ref |

| [CpCo(C6H6)][B(C6F5)4]2 / AcOH | Azobenzenes, Aldehydes | C-H Functionalization/Cyclization | N-Aryl-2H-indazoles | nih.gov |

| [CpRhCl2]2 / AgSbF6 | Azoxy compounds, Diazoesters | C-H Alkylation/Decarboxylative Cyclization | 3-Acyl-2H-indazoles | nih.gov |

| Pd(OAc)2 / P(tBu)3·HBF4 | Pyrazoles, Internal Alkynes | Oxidative Benzannulation | 1H-Indazoles | nih.gov |

| Cu(OAc)2·H2O | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | 1H-Indazoles | nih.gov |

Non-Catalytic and Organic Catalyst-Mediated Indazole Synthesis

While metal-catalyzed methods are powerful, classical and metal-free approaches remain highly relevant. A prominent example is the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents like sodium nitrite. sioc-journal.cn This method is operationally simple and provides high yields under mild conditions. sioc-journal.cn

Another metal-free strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds without a catalyst and demonstrates broad functional group tolerance. organic-chemistry.org Furthermore, the synthesis of 1H-indazoles from arylhydrazones can be achieved through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine in the presence of a base. nih.gov

The Jacobson indazole synthesis is a classic method that relies on the reaction of compounds like o-acetamidophenylacetate with tert-butyl nitrite to prepare indazole-3-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acid. guidechem.com

Multi-Component Reactions for Indazole Ring Assembly

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like indazoles in a single pot by combining three or more starting materials. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org This method is valued for its operational simplicity and the ability to tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net Another MCR involves the [3+2] annulation between arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

Introduction and Functionalization of the Bromine Moiety at C-5

The introduction of the bromine atom at the C-5 position of the indazole ring is a key step. This can be accomplished either by starting with a pre-brominated precursor or by direct bromination of the indazole core.

Electrophilic Aromatic Bromination Strategies

Direct electrophilic bromination of the indazole ring is a common and effective strategy. The regioselectivity of this reaction is influenced by the substituents on the ring and the reaction conditions. For the synthesis of the target compound, the bromination of 1H-indazole-3-carboxylic acid is a highly effective route.

A well-established procedure involves treating 1H-indazole-3-carboxylic acid with a solution of bromine in glacial acetic acid. chemicalbook.com The reaction, when heated, proceeds with high regioselectivity to afford 5-bromo-1H-indazole-3-carboxylic acid in excellent yield (87.5%). chemicalbook.com The carboxyl group at the C-3 position directs the incoming electrophile (bromine) to the C-5 and C-7 positions of the benzene (B151609) ring, with C-5 being the favored site.

Alternative brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, often under milder conditions. rsc.orgnih.govchim.it For example, an ultrasound-assisted protocol using DBDMH has been developed for the C-3 bromination of indazoles, highlighting modern approaches to halogenation. nih.gov While this specific method targets the C-3 position, adjustments in substrate and conditions are crucial for achieving C-5 selectivity. The choice of solvent and temperature can be fine-tuned to optimize the regioselective synthesis of the desired 5-bromo product. rsc.org

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Ref |

| Indazole-3-carboxylic acid | Br2 | Glacial Acetic Acid | 90 °C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5% | chemicalbook.com |

| 2-Phenyl-2H-indazole | NBS | Not specified | 25 °C, 2 h | Mono-brominated product | 88% | rsc.org |

| 6-Bromoindazole | I2 / KOH | DMF | Not specified | 6-Bromo-3-iodoindazole | Good | chim.it |

Once 5-bromo-1H-indazole-3-carboxylic acid is obtained, the final step involves its conversion to the corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine hydrate (B1144303) in an alcoholic solvent. jocpr.com This nucleophilic acyl substitution reaction readily provides the target compound, 5-bromo-1H-indazole-3-carboxylic acid hydrazide.

Directed Ortho-Metalation and Halogenation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of indazole synthesis, DoM can be employed to introduce substituents at specific positions of the benzene ring. The process typically involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. For the synthesis of 5-bromo-1H-indazole derivatives, a suitable directing group on the indazole nitrogen or another position can guide metalation to the C-7 or C-5 position. Subsequent quenching of the resulting organometallic intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), affords the corresponding bromo-indazole. The choice of the directing group and reaction conditions is critical to achieve high regioselectivity.

However, a more direct and commonly employed method for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the electrophilic bromination of the pre-formed indazole-3-carboxylic acid. This approach avoids the complexities of DoM for this specific substitution pattern. The reaction of indazole-3-carboxylic acid with bromine in a suitable solvent like glacial acetic acid provides the desired 5-bromo derivative in good yields. chemicalbook.com The electron-donating nature of the indazole ring system directs the electrophilic substitution primarily to the 5- and 7-positions, with the 5-position often being favored. The regioselectivity can be influenced by the reaction conditions and the substituents already present on the indazole ring.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Indazole-3-carboxylic acid | Bromine | Glacial Acetic Acid | 90 | 16 | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 |

Formation of the Carboxylic Acid and Hydrazide Linkage

The introduction of the carboxylic acid group at the C-3 position and its subsequent conversion to a hydrazide are pivotal steps in the synthesis of the target molecule.

The carboxylic acid moiety at the C-3 position of the indazole ring can be introduced through various methods. One approach involves the direct carboxylation of a 5-bromoindazole precursor. This can be achieved by reacting 5-bromoindazole with a strong base to generate an organometallic intermediate, which is then quenched with carbon dioxide. For instance, grinding 5-bromoindazole with anhydrous potassium carbonate in an autoclave under a carbon dioxide atmosphere at high temperature can yield 5-bromo-1H-indazole-3-carboxylic acid. guidechem.com While this method is direct, it often requires harsh reaction conditions.

Another versatile strategy is the construction of the indazole ring with the C-3 carboxyl group already in place. This can be accomplished through various cyclization reactions. For example, the Jacobson indazole synthesis can be adapted to produce indazole-3-carboxylic acid derivatives. guidechem.com More contemporary methods involve the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, which provides an efficient route to 1H-indazole-3-carboxylic acid derivatives under mild conditions. sioc-journal.cn

A widely used and efficient method for the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide involves a two-step sequence starting from the corresponding carboxylic acid. The first step is the esterification of 5-bromo-1H-indazole-3-carboxylic acid. This is typically carried out by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This reaction converts the carboxylic acid into its corresponding ester, for instance, methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov

The second step is the hydrazinolysis of the resulting ester. The ester is treated with hydrazine hydrate, usually in an alcoholic solvent like ethanol, and heated to reflux. nih.gov The hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl group and displacing the alkoxy group to form the desired 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. This method is generally high-yielding and provides a straightforward route to the target hydrazide.

| Intermediate | Reagent | Solvent | Reaction Condition | Product |

| 5-Bromo-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | Methyl 5-bromo-1H-indazole-3-carboxylate |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 5-Bromo-1H-indazole-3-carboxylic acid hydrazide |

Direct conversion of the carboxylic acid to the hydrazide can be achieved using peptide coupling reagents. This method avoids the need for the intermediate esterification step. In this approach, 5-bromo-1H-indazole-3-carboxylic acid is activated in situ by a coupling agent, which facilitates the subsequent reaction with hydrazine. A variety of coupling reagents can be employed for this transformation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other potent coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). The choice of coupling reagent and reaction conditions, including the solvent (e.g., dimethylformamide, dichloromethane) and the presence of a non-nucleophilic base (e.g., diisopropylethylamine), can be optimized to achieve high yields of the desired hydrazide.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the practical and industrial application of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the optimization of reaction conditions to ensure high yields, purity, and scalability is paramount. Key parameters that are often optimized include reaction temperature, reaction time, stoichiometry of reagents, and the choice of solvents and catalysts.

In the bromination of indazole-3-carboxylic acid, for example, controlling the temperature is crucial to prevent the formation of over-brominated byproducts. chemicalbook.com Similarly, in the hydrazinolysis of the corresponding ester, the reaction time and the amount of hydrazine hydrate can be adjusted to ensure complete conversion while minimizing potential side reactions.

For scalable synthesis, considerations such as the ease of product isolation and purification are also important. Crystallization is often a preferred method for purification on a large scale as it can provide a high-purity product without the need for chromatography. The choice of solvents that allow for efficient reaction and subsequent product precipitation upon cooling or addition of an anti-solvent is a key aspect of developing a scalable process. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, extensive optimization of the cyclization step was performed, evaluating different solvents and reagent equivalents to maximize yield and ensure safety on a larger scale. nih.gov Such principles of process optimization are directly applicable to the synthesis of 5-bromo-1H-indazole-3-carboxylic acid hydrazide.

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. ijrpc.com For the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide and its analogues, several green chemistry principles can be applied.

One key principle is the use of safer solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or other bio-based solvents can significantly reduce the environmental footprint of the synthesis. For example, the use of ethanol as a solvent in the hydrazinolysis step is a step towards a more sustainable process. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions with high atom economy, such as addition and cyclization reactions, are preferred over those that generate significant amounts of waste. The development of catalytic methods, particularly those using non-toxic and abundant metals or even metal-free catalysts, is a major focus of green chemistry research in heterocycle synthesis. samipubco.com

Solvent-Free and Neat Reaction Protocols

Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often enhancing reaction rates. For the preparation of acid hydrazides, an expeditious one-pot, solvent-free method has been developed that proceeds directly from the corresponding carboxylic acid under microwave irradiation. egranth.ac.in This protocol circumvents the need for the intermediate esterification step, thereby improving atom economy and reducing process time. egranth.ac.in

This direct conversion is particularly advantageous as it avoids the use of potentially hazardous solvents and simplifies the work-up procedure. The reaction involves the direct condensation of a carboxylic acid with hydrazine. egranth.ac.in While specific examples detailing the solvent-free synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide are not extensively documented, the general applicability of this method to various carboxylic acids suggests its potential utility for this specific target molecule. egranth.ac.in The process has been assessed using green chemistry metrics and has been found to be superior to conventional methods, demonstrating a higher E(environmental) factor, atom economy, and reaction mass efficiency. egranth.ac.in

| Metric | Conventional Method | Solvent-Free MW Method | Improvement |

| Atom Economy (%) | 16.0 | 69.2 | 53.2% Increase |

| Reaction Steps | Two (Esterification, Hydrazinolysis) | One (Direct Condensation) | Simplified Process |

| Solvent Use | Required (e.g., Ethanol, CCl4) | None | Environmentally Benign |

This interactive data table is based on a comparative green chemistry assessment for general hydrazide synthesis. egranth.ac.in

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes. semanticscholar.org This technology is particularly effective for the synthesis of heterocyclic compounds like indazoles and their derivatives. semanticscholar.orgajrconline.org

The synthesis of acid hydrazides from their corresponding carboxylic acids has been successfully adapted to a microwave-assisted, single-step protocol. japtronline.com This method avoids the conventional two-step pathway of esterification and subsequent hydrazinolysis, offering a greener and more straightforward approach with highly encouraging yields in minutes rather than hours. japtronline.com For instance, various acid hydrazides have been synthesized from their respective acids in reaction times as short as 3 to 10 minutes. japtronline.com

Microwave irradiation is also widely employed in the synthesis of the core indazole ring system itself. jchr.org Efficient and eco-friendly one-pot methods for synthesizing 1-H-indazole derivatives have been developed where microwave heating of starting materials like salicylaldehyde (B1680747) and hydrazine hydrates yields the cyclized products in good to excellent yields. ajrconline.org The use of microwave energy in these syntheses has been shown to dramatically reduce reaction times and limit the formation of side products compared to conventional heating. heteroletters.org

| Starting Material (Analogue) | Reaction Time (MW) | Yield (%) | Reference |

| Diclofenac | 3 min | 86.7 | japtronline.com |

| Indomethacin | 10 min | 40.9 | japtronline.com |

| Mefenamic acid | 3 min | 65.5 | japtronline.com |

This interactive data table summarizes results from the microwave-assisted single-step synthesis of analogous acid hydrazides from their corresponding acids. japtronline.com

Catalyst Recycling and Reusability Studies

The development of reusable catalysts is a key objective in sustainable chemistry, aiming to reduce costs and minimize chemical waste. For the synthesis of amides and, by analogy, hydrazides from carboxylic acids, significant progress has been made in creating heterogeneous catalysts that can be easily recovered and reused.

One notable example is the use of Niobium(V) oxide (Nb2O5) as a reusable Lewis acid catalyst for direct amidation. scilit.com Nb2O5 has demonstrated high activity for the reaction between a range of carboxylic acids and amines and can be recovered and reused multiple times without a significant loss of performance. scilit.com Kinetic studies have shown that the Lewis acid sites on Nb2O5 are more water-tolerant than those on conventional solid acids like alumina (B75360) or titania, which is a significant advantage in condensation reactions that produce water as a byproduct. scilit.com

Another approach involves the use of Brønsted acidic ionic liquids (BAILs), which can function as both the solvent and the catalyst. bohrium.com This system has been shown to efficiently catalyze the direct amidation of carboxylic acids with amines. The BAIL can be easily recovered and reused for at least six cycles without a considerable drop in catalytic activity. bohrium.com Additionally, heterogeneous silica (B1680970) catalysts have been developed that effectively catalyze amide synthesis and can be regenerated by thermal treatment. researchgate.net While these studies focus on amidation with amines, the principles are directly applicable to the reaction with hydrazine to form hydrazides, suggesting a promising avenue for the sustainable synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

| Catalyst | Reaction | Number of Cycles | Outcome | Reference |

| Nb2O5 | Amidation of dodecanoic acid and aniline | 3 | Maintained high yield | scilit.com |

| BAIL | Amidation of hexanoic acid and hexylamine | 6 | No considerable loss in activity | bohrium.com |

This interactive data table illustrates the reusability of catalysts in analogous amidation reactions.

Derivatization and Structural Diversification Strategies

Functionalization of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

The nitrogen atoms of the hydrazide moiety are nucleophilic and can readily react with acylating and sulfonylating agents. Acylation with various acid chlorides or anhydrides leads to the formation of N'-acylhydrazides, while reaction with sulfonyl chlorides yields N'-sulfonylhydrazides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. This functionalization strategy allows for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.

For instance, the reaction of 1H-indazole-3-carbohydrazide with various aromatic and heterocyclic acid chlorides has been shown to produce a series of N'-aroyl-1H-indazole-3-carbohydrazides. This approach can be extended to 5-Bromo-1H-indazole-3-carboxylic acid hydrazide to generate a library of derivatives with diverse acyl groups.

One of the most common and straightforward derivatizations of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction typically proceeds under mild acidic catalysis and results in the formation of a stable C=N bond. The resulting N-acylhydrazones possess a conjugated system that can be crucial for biological activity.

A study on the synthesis of 5-ethylsulfonyl-indazole-3-carbohydrazides demonstrated the successful condensation of the parent hydrazide with various aromatic and heteroaromatic aldehydes in ethanol (B145695) with a catalytic amount of acetic acid. This resulted in a series of N-acyl hydrazone derivatives. tandfonline.com This methodology is directly applicable to 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, allowing for the synthesis of a diverse library of hydrazones.

Table 1: Examples of Hydrazone Derivatives from Indazole-3-carbohydrazides

| Starting Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative |

| 5-Ethylsulfonyl-indazole-3-carbohydrazide | Benzaldehyde | N'-(phenylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |

| 5-Ethylsulfonyl-indazole-3-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |

| 5-Ethylsulfonyl-indazole-3-carbohydrazide | 2-Furaldehyde | N'-(furan-2-ylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |

This table is illustrative and based on the general reactivity described in the cited literature.

The hydrazide moiety and its derivatives, such as hydrazones, can participate in various cycloaddition reactions to form new heterocyclic rings. For example, hydrazones can react with dienophiles in [4+2] cycloaddition reactions or with dipolarophiles in 1,3-dipolar cycloadditions. These reactions provide access to more complex and rigid molecular architectures, which can be advantageous for binding to biological targets. While specific examples involving 5-Bromo-1H-indazole-3-carboxylic acid hydrazide are not extensively reported, the general reactivity of hydrazides and hydrazones in cycloaddition reactions is a well-established synthetic strategy.

Modifications of the Indazole Ring System

The indazole ring itself offers several positions for further functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.

The indazole ring contains two nitrogen atoms, and the N-H proton can be substituted with various alkyl or aryl groups. The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers, and the regioselectivity of the reaction is often dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related compound, demonstrated that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can lead to selective N1-alkylation. In contrast, different conditions might favor the formation of the N2-isomer. This suggests that by careful selection of reaction conditions, selective N-alkylation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide can be achieved.

N-arylation of the indazole ring can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. These reactions provide a direct route to N-aryl indazole derivatives, which are an important class of compounds with diverse biological activities.

The bromine atom at the 5-position of the indazole ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling: The Suzuki reaction involves the coupling of the 5-bromoindazole derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 5-bromoindazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are valuable building blocks in medicinal chemistry.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. By reacting the 5-bromoindazole derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base, a variety of amino substituents can be introduced at the 5-position.

These cross-coupling reactions significantly expand the structural diversity of the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide scaffold, providing access to a wide array of novel compounds with potentially enhanced biological activities.

Table 2: Potential Cross-Coupling Reactions at the 5-Bromo Position

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Phenylboronic acid | 5-Phenyl-1H-indazole-3-carboxylic acid hydrazide |

| Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-1H-indazole-3-carboxylic acid hydrazide |

| Buchwald-Hartwig Amination | Morpholine | 5-(Morpholin-4-yl)-1H-indazole-3-carboxylic acid hydrazide |

This table illustrates the potential products of cross-coupling reactions and is for conceptual purposes.

Introduction of Heterocyclic and Aromatic Substituents

The introduction of various heterocyclic and aromatic moieties to the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide core is a common strategy to modulate the compound's physicochemical properties and biological activity. This is frequently achieved through the formation of Schiff bases or by acylation reactions.

One of the most straightforward methods for derivatization is the condensation reaction between the hydrazide and a diverse range of aromatic and heterocyclic aldehydes. This reaction, typically catalyzed by a small amount of acid, results in the formation of N'-substituted-benzylidene-5-bromo-1H-indazole-3-carbohydrazides, which are a class of Schiff bases. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine functionality. This approach allows for the incorporation of a vast array of substituted phenyl rings, as well as various heterocyclic systems such as furan, thiophene, and pyridine. The choice of aldehyde dictates the nature of the substituent introduced, offering a direct route to structural diversity. For instance, the reaction with substituted benzaldehydes can introduce electronically diverse groups (electron-donating or electron-withdrawing) to the periphery of the molecule, which can significantly influence biological interactions.

Another significant strategy for introducing aromatic and heterocyclic substituents is through the acylation of the hydrazide. This involves the reaction of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide with various aromatic or heterocyclic carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides). This leads to the formation of N,N'-diacylhydrazine derivatives. These compounds feature the indazole core linked to another aromatic or heterocyclic system via a stable amide bond. This method allows for the exploration of a different set of structural motifs compared to Schiff base formation.

The following table summarizes representative examples of aromatic and heterocyclic substituents that can be introduced onto the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide scaffold.

| Substituent Type | Linkage Type | Representative R Groups |

| Aromatic | Schiff Base (C=N) | Phenyl, 4-Chlorophenyl, 4-Nitrophenyl, 2-Hydroxyphenyl, 4-(Dimethylamino)phenyl |

| Aromatic | Diacylhydrazine (C(O)NH) | Phenyl, Naphthyl |

| Heterocyclic | Schiff Base (C=N) | 2-Furyl, 2-Thienyl, 3-Pyridyl, 2-Quinolyl |

| Heterocyclic | Diacylhydrazine (C(O)NH) | 5-Phenylfuran-2-yl, 3-Methyl-1H-pyrazole-5-yl |

Design and Synthesis of Compound Libraries for Screeningnih.govmdpi.com

The 5-bromo-1H-indazole-3-carbohydrazide scaffold is a valuable starting point for the construction of compound libraries for high-throughput screening. The design of these libraries focuses on systematically exploring the chemical space around the indazole core to identify novel bioactive molecules. The principles of combinatorial chemistry are often employed to generate a large number of structurally related compounds in an efficient manner.

The design of a compound library based on this scaffold typically involves identifying key points of diversity. For the 5-bromo-1H-indazole-3-carbohydrazide core, the primary point of diversification is the terminal nitrogen of the hydrazide group. As discussed previously, this position is readily amenable to reaction with a wide variety of aldehydes, ketones, and carboxylic acids.

A common strategy for library synthesis is parallel synthesis, where reactions are carried out in an array of separate reaction vessels, often in a microplate format. This allows for the simultaneous reaction of the core scaffold with a large panel of building blocks. For example, a library of Schiff base derivatives can be synthesized by reacting 5-Bromo-1H-indazole-3-carboxylic acid hydrazide with a collection of diverse aromatic and heterocyclic aldehydes. Similarly, a library of diacylhydrazines can be prepared using a set of different acylating agents.

The selection of building blocks for the library is crucial and is often guided by principles of diversity-oriented synthesis. This involves choosing a set of reagents that represent a broad range of steric and electronic properties, as well as different structural motifs. The goal is to maximize the chemical diversity of the resulting library, thereby increasing the probability of identifying a "hit" compound during biological screening.

The synthesis of these libraries can be performed using either solution-phase or solid-phase techniques. In solution-phase parallel synthesis, the reactions are carried out in solution, and purification is often achieved through techniques like liquid-liquid extraction or chromatography. In solid-phase synthesis, the indazole core or the building blocks are attached to a solid support (e.g., a resin), which simplifies the purification process as excess reagents and byproducts can be washed away.

The following table outlines a general scheme for the design of a combinatorial library based on the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide scaffold.

| Scaffold | Reaction Type | Building Blocks (R-CHO or R-COOH) | Resulting Library |

| 5-Bromo-1H-indazole-3-carboxylic acid hydrazide | Schiff Base Formation | Library of Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde) | N'-substituted-benzylidene-5-bromo-1H-indazole-3-carbohydrazides |

| 5-Bromo-1H-indazole-3-carboxylic acid hydrazide | Schiff Base Formation | Library of Heterocyclic Aldehydes (e.g., furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyridine-3-carbaldehyde) | N'-substituted-(heterocyclic)methylene-5-bromo-1H-indazole-3-carbohydrazides |

| 5-Bromo-1H-indazole-3-carboxylic acid hydrazide | Acylation | Library of Aromatic Carboxylic Acids (e.g., benzoic acid, naphthoic acid) | N'-Aroyl-5-bromo-1H-indazole-3-carbohydrazides |

| 5-Bromo-1H-indazole-3-carboxylic acid hydrazide | Acylation | Library of Heterocyclic Carboxylic Acids (e.g., furoic acid, nicotinic acid) | N'-(Heterocyclic)carbonyl-5-bromo-1H-indazole-3-carbohydrazides |

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are indispensable for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the N-H protons of the indazole and hydrazide moieties, and the -NH₂ protons. The aromatic region would likely display an AXM spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, the proton at the C4 position would appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet. The broad singlets for the N-H protons are typically observed, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange experiments (by adding D₂O) can confirm these N-H signals as they would disappear from the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at a characteristic downfield shift (typically ~160-170 ppm). The signals for the six carbons of the bromo-indazole core would appear in the aromatic region (~110-150 ppm).

Tautomerism Studies: Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net High-field NMR spectroscopy is a powerful tool to investigate this phenomenon. bohrium.comresearchgate.net In solution, a rapid equilibrium between tautomers might lead to averaged signals. However, by using different solvents or by performing low-temperature NMR experiments, it may be possible to slow down the proton exchange rate and observe distinct sets of signals for each tautomer, allowing for the determination of their equilibrium ratio. researchgate.net 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in this context to establish long-range correlations and definitively assign the protonation site (N1 vs. N2).

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~162.5 |

| C3 | - | ~142.0 |

| C4 | ~7.60 (d) | ~123.0 |

| C5 | - | ~116.0 |

| C6 | ~7.55 (dd) | ~128.0 |

| C7 | ~8.20 (d) | ~113.5 |

| C7a | - | ~144.0 |

| Indazole NH | ~14.0 (br s) | - |

| Hydrazide NH | ~9.8 (br s) | - |

| NH₂ | ~4.6 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula (C₈H₇BrN₄O). The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities (¹⁹Br: ⁵⁰.⁷%, ⁸¹Br: ⁴⁹.³%). libretexts.org

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure by analyzing its fragmentation pattern. Key fragmentation pathways for this molecule would likely involve:

Loss of the hydrazino group (-NHNH₂): Leading to a fragment corresponding to the 5-bromo-1H-indazole-3-carbonyl cation.

Cleavage of the amide bond: Resulting in the formation of the 5-bromo-1H-indazolyl cation.

Loss of carbon monoxide (CO): Following the initial amide bond cleavage.

Loss of bromine radical (Br•): A common fragmentation for brominated aromatic compounds.

Analyzing these fragments helps piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. libretexts.orgmiamioh.edu

Table 2: HRMS Data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

| Parameter | Value |

| Molecular Formula | C₈H₇BrN₄O |

| Monoisotopic Mass | 253.9803 Da |

| [M+H]⁺ Calculated | 254.9881 Da |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct evidence for the presence of specific functional groups within the molecule.

IR Spectroscopy: The IR spectrum of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations from the indazole NH and the hydrazide NH and NH₂ groups would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp peak typically found between 1640 and 1680 cm⁻¹. Other significant peaks include the N-H bending vibrations (Amide II band) around 1550-1620 cm⁻¹, C=N and C=C stretching vibrations of the indazole ring in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration at lower frequencies, typically below 700 cm⁻¹.

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole, Hydrazide) | Stretching | 3100 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1640 - 1680 (strong) |

| N-H (Amide II) | Bending | 1550 - 1620 |

| C=N, C=C (Ring) | Stretching | 1400 - 1600 |

| C-Br | Stretching | < 700 |

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the benzene portion of the indazole ring would be particularly Raman active.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

Determination of the preferred tautomeric form (1H or 2H) in the crystal lattice.

Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. For instance, the hydrazide and indazole moieties are excellent hydrogen bond donors and acceptors, and extensive hydrogen-bonding networks are expected. nih.gov

This technique would resolve any ambiguities regarding tautomerism that might persist from solution-state NMR studies and provide an exact conformational picture of the molecule.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₇BrN₄O). A close agreement (typically within ±0.4%) between the found and calculated values serves as crucial evidence for the compound's stoichiometric purity and elemental composition.

Table 4: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Count | Mass % |

| Carbon | C | 12.011 | 8 | 37.67% |

| Hydrogen | H | 1.008 | 7 | 2.77% |

| Bromine | Br | 79.904 | 1 | 31.32% |

| Nitrogen | N | 14.007 | 4 | 21.96% |

| Oxygen | O | 15.999 | 1 | 6.27% |

| Total | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for both the purification of the final product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds like 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. chemimpex.com Using a suitable stationary phase (e.g., C18) and mobile phase, a sample is analyzed, and the resulting chromatogram shows peaks corresponding to the compound and any impurities. The purity is typically calculated from the relative area of the main peak, often detected by a UV detector set to an absorption maximum of the indazole chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): While the compound's polarity and relatively high molecular weight might make it less suitable for standard GC without derivatization, GC-MS could potentially be used. researchgate.net It offers the dual benefit of separating components in a mixture and providing mass spectral data for each, aiding in the identification of any minor impurities or side products from the synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory has been a pivotal tool in dissecting the quantum mechanical properties of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. These calculations offer a granular view of the molecule's electronic architecture and conformational possibilities.

Electronic Structure, Molecular Geometry, and Conformational Analysis

Table 1: Predicted Geometrical Parameters for a Representative Indazole Structure (Note: This table is illustrative, based on typical values for similar structures, as specific data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is not publicly available.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.35 - 1.38 |

| N-N Bond Length (Å) | ~1.37 |

| C=O Bond Length (Å) | ~1.23 |

| C-Br Bond Length (Å) | ~1.89 |

| C-N-N Bond Angle (°) | ~105 - 110 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, providing insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the distribution of the HOMO and LUMO across the molecule would highlight the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine atom and the hydrazide group, with their lone pairs of electrons, are expected to significantly influence the electronic distribution and the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Data for an Indazole Derivative (Note: This table is illustrative, as specific data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is not publicly available.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydrazide group, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those of the amine and amide groups, making them susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protein-Ligand Binding Affinity Prediction and Mode of Interaction

While specific docking studies for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide are not widely published, research on analogous indazole-based compounds has demonstrated their potential as inhibitors for various protein kinases and other enzymes. In a typical docking simulation, the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide molecule would be placed in the binding pocket of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose.

The results are often expressed as a docking score, with lower (more negative) values indicating a higher predicted binding affinity. These simulations would reveal the most probable binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Identification of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the hydrazide moiety is well-suited to act as both a hydrogen bond donor and acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic indazole core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. By pinpointing these key interactions, researchers can understand the basis of the molecule's potential biological activity and propose modifications to enhance its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to analyze the physical movements of atoms and molecules over time. For indazole derivatives, MD simulations provide crucial insights into their dynamic behavior and the stability of their interactions with biological targets.

In studies involving similar indazole-based compounds, MD simulations have been employed to assess the stability of the ligand-protein complex after initial docking. For instance, simulations of indazole derivatives bound to the active site of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) or Cyclooxygenase-2 (COX-2) have shown that these compounds can maintain stable conformations within the binding pocket. nih.govresearchgate.netbohrium.com The stability is typically evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the compound does not significantly deviate from its initial binding pose, indicating a stable interaction. researchgate.net

The analysis often includes the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the protein, which helps identify regions of flexibility and their potential role in ligand binding. researchgate.net For a compound like 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, MD simulations would be critical to confirm that the key interactions predicted by molecular docking—such as hydrogen bonds and hydrophobic contacts—are maintained in a dynamic, solvated environment, thus validating its potential as a stable binder to its target protein. nih.govnih.gov

| Parameter | Description | Typical Finding for Stable Indazole Derivatives |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms for a molecule from a reference structure over time. Used to assess the stability of the ligand in the binding pocket. | Low and stable RMSD values (e.g., < 2 Å) throughout the simulation indicate the ligand remains in its binding pose. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of individual atoms or residues from their average position. Used to identify flexible regions of the protein. | Low RMSF values for active site residues suggest a stable binding pocket upon ligand interaction. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate critical and stable interactions for binding affinity. |

| Binding Free Energy (MM/GBSA) | An end-point method to estimate the free energy of binding of a ligand to a protein. | Favorable (negative) binding free energy values confirm a strong and spontaneous interaction. bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole hydrazide analogs, QSAR studies are essential for understanding which molecular features are crucial for their therapeutic effects and for designing new, more potent derivatives. researchgate.netresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can be categorized into 2D and 3D descriptors.

2D Descriptors: These are calculated from the 2D chemical structure and include properties such as molecular weight, logP (lipophilicity), molar refractivity (MR), and various topological indices that describe molecular size, shape, and branching. researchgate.net Electro-topological state (E-state) indices are also commonly used to describe the electronic and topological characteristics of atoms within the molecule.

3D Descriptors: These descriptors require the 3D conformation of the molecule and capture steric and electronic properties. Examples include steric descriptors (e.g., from Comparative Molecular Field Analysis - CoMFA) and electrostatic descriptors, which describe the 3D distribution of charge within the molecule. nih.gov For a molecule like 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the bromine atom, the indazole ring, and the hydrazide group would contribute significantly to these descriptors.

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like stepwise multiple regression or genetic algorithms to avoid overfitting and build a robust model. researchgate.net

Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity (e.g., IC₅₀ values). The most common statistical method used is Partial Least Squares (PLS) regression, which is well-suited for handling datasets where the number of descriptors is large and potentially correlated. nih.govresearchgate.net

The resulting QSAR equation takes the general form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This involves both internal and external validation techniques.

Internal Validation: Typically performed using the leave-one-out cross-validation (LOO-CV) method, which yields a cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.6) indicates good internal predictive ability.

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is assessed. The predictive correlation coefficient (pred_r²) is calculated for this purpose. researchgate.net

A statistically significant and validated QSAR model provides valuable insights into the structure-activity relationship, for example, indicating that increased steric bulk or specific electronic features at certain positions on the indazole ring might enhance or diminish biological activity. nih.gov

| Statistical Parameter | Description | Acceptable Value for a Robust Model |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.7 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained from cross-validation. | > 0.6 |

| pred_r² (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.5 |

| F-value (F-test value) | A measure of the statistical significance of the regression model. | High value indicates a statistically significant model. |

| Standard Deviation (SD) | The standard deviation of the regression. | Low value indicates a better fit of the model. |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to identify novel "hit" compounds. nih.govmdpi.com

For a series of active indazole derivatives, a pharmacophore hypothesis can be generated based on the common structural features responsible for their activity. nih.gov A typical pharmacophore model for an enzyme inhibitor based on the indazole scaffold might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the indazole ring or the oxygen atom of the hydrazide group.

Hydrogen Bond Donors (HBD): The N-H groups of the indazole and hydrazide moieties.

Aromatic Ring (AR): The bicyclic indazole core itself, which can engage in π-π stacking or hydrophobic interactions. nih.gov

Hydrophobic Feature (HY): The bromo-substituent or other nonpolar regions of the molecule.

Once a statistically validated pharmacophore model is developed, it is used to screen virtual libraries of compounds. nih.gov Molecules from the database that successfully map their chemical features onto the pharmacophore query are selected as potential hits. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, its key features—the aromatic indazole ring, the bromine atom, and the hydrogen-bonding capacity of the hydrazide group—would be crucial elements in constructing a pharmacophore model for identifying other potential active molecules. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using In Silico Methods

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction models are widely used to forecast a molecule's behavior in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before significant resources are invested. nih.govfrontiersin.org

For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, various ADMET parameters can be predicted using a range of computational software and web servers (e.g., SwissADME, pkCSM, ADMET Predictor). tjnpr.orgresearchgate.net

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are predicted to assess oral bioavailability. nih.gov A compound with good absorption is more likely to be effective when administered orally.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. This is important for predicting drug-drug interactions and metabolic stability.

Excretion: Predictions can provide insights into the likely route of elimination from the body, for instance, by estimating total clearance.

These in silico predictions provide a comprehensive pharmacokinetic profile that helps in the selection and optimization of lead compounds. A compound with a balanced ADMET profile is more likely to succeed in later stages of clinical development. researchgate.net

| ADMET Property | Parameter | Predicted Profile for a Favorable Drug Candidate |

| Absorption | Human Intestinal Absorption (HIA) | High (>80%) |

| Caco-2 Permeability | High | |

| Lipinski's Rule of Five | Compliant (0-1 violations) | |

| Distribution | Plasma Protein Binding (PPB) | Moderate to high, but not excessive (<95%) |

| Blood-Brain Barrier (BBB) Permeability | Permeable (if CNS target) or non-permeable (if peripheral target) | |

| Metabolism | CYP450 Substrate/Inhibitor | Not a strong inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to avoid drug-drug interactions. |

| Excretion | Total Clearance (CL_TOT) | Within an acceptable range to allow for reasonable dosing intervals. |

The parent compound, 5-Bromo-1H-indazole-3-carboxylic acid, is recognized as a valuable intermediate in the synthesis of bioactive molecules and has been utilized in research exploring enzyme inhibition and receptor binding. chemimpex.com However, the conversion of the carboxylic acid to the hydrazide and the subsequent biological evaluation of this specific hydrazide derivative are not detailed in the available literature.

Studies on related compounds offer some context. For instance, various derivatives of 1H-indazole-3-carboxylic acid hydrazide have been synthesized and evaluated for a range of biological activities. jocpr.comjocpr.com Additionally, other 5-bromo-1H-indazole derivatives, such as 5-bromo-1H-indazol-3-amine, have been investigated for their potential as antitumor agents, with studies delving into their effects on apoptosis and the cell cycle. nih.gov Research has also been conducted on brominated indazole derivatives as synthetic cannabinoid receptor agonists. nih.gov

Despite these related studies, there is no specific information available regarding the application of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide in the following methodological approaches:

Enzyme Inhibition Assays for Specific Molecular Targets

Cell-Based Assays for Modulation of Cellular Processes , including:

Cellular Proliferation and Viability Assessment Techniques

Apoptosis Induction and Cell Cycle Modulation Studies

Cellular Signaling Pathway Interrogation Assays

Receptor Binding Assays and Ligand Displacement Studies

Consequently, a detailed article on the "Investigation of Biological Research Potential: Methodological Approaches" for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, as per the requested outline, cannot be generated based on the current body of scientific literature. Further research is required to explore and characterize the biological profile of this specific chemical entity.

Investigation of Biological Research Potential: Methodological Approaches

In Vitro Biological Screening Methodologies

Phenotypic Screening Strategies

Phenotypic screening is a crucial initial step in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. nih.gov For a compound like 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, this approach can uncover unexpected therapeutic potential.

A common strategy involves utilizing high-content imaging and analysis. In this method, cells are treated with the compound, and automated microscopy is used to capture images. These images are then analyzed for a multitude of phenotypic parameters, such as changes in cell morphology, proliferation, viability, and the subcellular localization of specific proteins. researchgate.net This allows for a comprehensive assessment of the compound's impact on cellular function.

Another approach is the use of disease-relevant cell-based assays. For instance, if exploring anti-cancer potential, a panel of cancer cell lines from different tissues could be treated with the compound to identify selective cytotoxicity. nih.gov Similarly, for neurodegenerative disease models, neuronal cell cultures could be used to assess protection against specific toxins or stressors. The key advantage of phenotypic screening is its ability to identify compounds that work through novel mechanisms of action, which might be missed in target-based screening. technologynetworks.com

Antiviral Research Methodologies

The evaluation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide for antiviral activity involves cell-based assays that measure the compound's ability to inhibit viral replication and protect host cells from virus-induced damage.

A primary method is the cytopathic effect (CPE) inhibition assay . researchgate.netcreative-diagnostics.com Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect. In this assay, a monolayer of host cells is infected with a specific virus in the presence of varying concentrations of the test compound. After an incubation period, the cells are examined microscopically for the presence of CPE. The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined. Cell viability can also be quantified using colorimetric or fluorometric assays. creative-diagnostics.com

Another common technique is the plaque reduction assay . This method provides a more quantitative measure of antiviral activity. A confluent monolayer of host cells is infected with a known dilution of a virus, and then overlaid with a semi-solid medium containing different concentrations of the test compound. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death or "plaques". After incubation, the plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% compared to a virus control is determined. mdpi.comresearchgate.net

For a more detailed investigation into the mechanism of action, viral yield reduction assays can be performed. In this assay, cells are infected with a virus in the presence of the compound. After a single replication cycle, the amount of new infectious virus particles produced is quantified by titrating the cell lysate or supernatant on fresh cell monolayers. This allows for a direct measurement of the inhibition of viral replication. nih.gov

Anti-inflammatory Research Methodologies